molecular formula C13H12N2O2 B8335668 phenacyl carbonyl-N-methylimidazole

phenacyl carbonyl-N-methylimidazole

Cat. No. B8335668
M. Wt: 228.25 g/mol
InChI Key: ZDIWNJXWGRQSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06392089B1

Procedure details

Methyltriflate (1 mL, 8.84 mmol) was added dropwise to a solution of (0.959 g, 5.92 mmol) carbonyl diimidazole dissolved in 20 ml nitromethane. The solution was kept at about 0° C. during the addition. The solution was then warmed to room temperature and was allowed to stir for 1 h. The solution was then transferred to a flask containing freshly azeotroped (from benzene) 0.647 g (5.303 mmol) phenacyl alcohol. The resulting mixture was allowed to stir for 2 h at room temperature to form the phenacyl carbonyl-N-methylimidazole (not isolated or characterized). Freshly azotroped isopropyl alcohol (5.92 mmol) was then added and the reaction mixture was stirred overnight. The solvent was removed by vacuum distillation and the product was purified using silica gel flash chromatography with 80% hexane and 20% ethyl acetate. Yield 1.032 g (88%) from 0.715 g phenacyl alcohol, yellow oil; 1H NMR (CDCl3, 400 MHz) δ3.87 (s, 3H), 5.37 (s, 2H), 7.46-7.62 (m, 3H), 7.92 (d, J=6, 2H); 13C NMR (CDCl3, 110 MHz) δ191.9, 154.2, 133.8, 128.7, 127.5, 72.6, 68.2, 21.5; EI-MS, m/z (rel. intensity) 222 (M+, 1), 163 (27), 118 (32), 105 (100), 91 (60), 77 (66), 65 (13), 50 (44).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.959 g
Type
reactant
Reaction Step One
Quantity
0.647 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]OS(C(F)(F)F)(=O)=O.[C:10]([C:17]1NC=CN=1)([C:12]1[NH:13][CH:14]=[CH:15][N:16]=1)=[O:11].C(O)[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24]>[N+](C)([O-])=O>[CH2:17]([C:10]([C:12]1[N:16]([CH3:1])[CH:15]=[CH:14][N:13]=1)=[O:11])[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
COS(=O)(=O)C(F)(F)F
Name
Quantity
0.959 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Two
Name
Quantity
0.647 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was kept at about 0° C. during the addition
CUSTOM
Type
CUSTOM
Details
The solution was then transferred to a flask
ADDITION
Type
ADDITION
Details
containing freshly
STIRRING
Type
STIRRING
Details
to stir for 2 h at room temperature
Duration
2 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)C(=O)C=1N(C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.